molecular formula C16H17ClFNO2 B13357118 (S)-1-(3-Chloro-5-fluoro-2-((4-methoxyphenoxy)methyl)phenyl)ethan-1-amine

(S)-1-(3-Chloro-5-fluoro-2-((4-methoxyphenoxy)methyl)phenyl)ethan-1-amine

Cat. No.: B13357118
M. Wt: 309.76 g/mol
InChI Key: JCZYUWCAMVESSG-JTQLQIEISA-N
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Description

(S)-1-(3-Chloro-5-fluoro-2-((4-methoxyphenoxy)methyl)phenyl)ethan-1-amine is a chiral amine compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of multiple functional groups, including chloro, fluoro, methoxy, and phenoxy, makes it a versatile molecule for chemical modifications and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-Chloro-5-fluoro-2-((4-methoxyphenoxy)methyl)phenyl)ethan-1-amine typically involves multi-step organic reactions. A common approach might include:

    Starting Material Preparation: Synthesis of the substituted benzene ring with chloro, fluoro, and methoxy groups.

    Formation of the Phenoxy Linkage: Reaction of the substituted benzene with a suitable phenol derivative to form the phenoxy linkage.

    Chiral Amine Introduction: Introduction of the chiral amine group through asymmetric synthesis or chiral resolution techniques.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production, including the use of catalysts, solvents, and reaction conditions that maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions at the methoxy or amine groups.

    Reduction: Reduction reactions could target the chloro or fluoro substituents.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic ring or the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield aldehydes or ketones, while reduction could produce dehalogenated compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a ligand or inhibitor in biochemical assays.

    Medicine: Potential use in drug development for targeting specific biological pathways.

    Industry: Applications in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(3-Chloro-5-fluoro-2-((4-methoxyphenoxy)methyl)phenyl)ethan-1-amine: can be compared with other chiral amines or substituted benzene derivatives.

    ®-1-(3-Chloro-5-fluoro-2-((4-methoxyphenoxy)methyl)phenyl)ethan-1-amine: The enantiomer of the compound, which may have different biological activities.

    1-(3-Chloro-5-fluoro-2-((4-methoxyphenoxy)methyl)phenyl)ethan-1-amine: The racemic mixture, which may exhibit different properties compared to the pure enantiomer.

Uniqueness

The unique combination of functional groups and chiral center in this compound provides distinct chemical reactivity and potential for selective biological interactions, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H17ClFNO2

Molecular Weight

309.76 g/mol

IUPAC Name

(1S)-1-[3-chloro-5-fluoro-2-[(4-methoxyphenoxy)methyl]phenyl]ethanamine

InChI

InChI=1S/C16H17ClFNO2/c1-10(19)14-7-11(18)8-16(17)15(14)9-21-13-5-3-12(20-2)4-6-13/h3-8,10H,9,19H2,1-2H3/t10-/m0/s1

InChI Key

JCZYUWCAMVESSG-JTQLQIEISA-N

Isomeric SMILES

C[C@@H](C1=C(C(=CC(=C1)F)Cl)COC2=CC=C(C=C2)OC)N

Canonical SMILES

CC(C1=C(C(=CC(=C1)F)Cl)COC2=CC=C(C=C2)OC)N

Origin of Product

United States

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